3-(2-Bromo-4-methylphenyl)-2-propenoic acid
Overview
Description
3-(2-Bromo-4-methylphenyl)-2-propenoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom at the 2-position and a methyl group at the 4-position on the aromatic ring, with a propenoic acid moiety attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)-2-propenoic acid typically involves the bromination of 4-methylphenylpropenoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylphenyl)-2-propenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The propenoic acid moiety can be reduced to form saturated carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Products include saturated carboxylic acids from the reduction of the propenoic acid moiety.
Scientific Research Applications
3-(2-Bromo-4-methylphenyl)-2-propenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid moiety play crucial roles in its reactivity and biological activity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their function. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenylpropenoic acid: Similar structure but lacks the propenoic acid moiety.
4-Methylphenylpropenoic acid: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-4-methylbenzoic acid: Similar aromatic structure but with a benzoic acid moiety instead of propenoic acid.
Uniqueness
3-(2-Bromo-4-methylphenyl)-2-propenoic acid is unique due to the presence of both the bromine atom and the propenoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVBNEMTZQOKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261044 | |
Record name | 3-(2-Bromo-4-methylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
829-58-3 | |
Record name | 3-(2-Bromo-4-methylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromo-4-methylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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